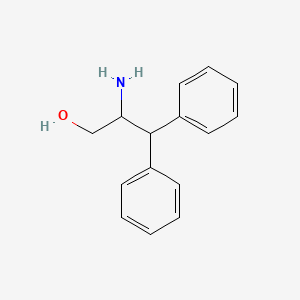

2-Amino-3,3-diphenylpropan-1-ol

Description

Propriétés

Formule moléculaire |

C15H17NO |

|---|---|

Poids moléculaire |

227.30 g/mol |

Nom IUPAC |

2-amino-3,3-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2 |

Clé InChI |

SDDOXKGXOXANAF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N |

Origine du produit |

United States |

Advanced Chemical Profiling and Synthetic Applications of 2-Amino-3,3-diphenylpropan-1-ol

Executive Summary

2-Amino-3,3-diphenylpropan-1-ol (commonly known as diphenylalaninol) is a highly versatile chiral amino alcohol. Characterized by a stereogenic center at the C2 position and a sterically demanding diphenylmethyl group at the C3 position, this compound has become a cornerstone in modern asymmetric synthesis and pharmaceutical development. As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical properties, mechanistic utility, and step-by-step synthetic protocols associated with this molecule. Its role as a chiral auxiliary precursor and a critical intermediate in the synthesis of cap-dependent endonuclease inhibitors (such as next-generation anti-influenza therapeutics) underscores its industrial and academic importance.

Chemical Identity and Physicochemical Properties

The structural uniqueness of 2-Amino-3,3-diphenylpropan-1-ol stems from the immense steric bulk provided by its two phenyl rings. This bulk is the primary driver of its utility in stereoselective transformations. The compound exists in two enantiomeric forms: (S)- and (R)-2-Amino-3,3-diphenylpropan-1-ol, with the (S)-enantiomer being predominantly utilized in pharmaceutical pipelines 1.

Below is a consolidated table of its quantitative physicochemical data:

| Property | Value / Description |

| Chemical Name | 2-Amino-3,3-diphenylpropan-1-ol |

| Common Synonyms | Diphenylalaninol; β -amino- γ -phenylbenzenepropanol |

| CAS Registry Numbers | 92646-33-8 (Unspecified) 162118-01-6 (S-isomer) 171037-01-7 (R-isomer) |

| Molecular Formula | C 15 H 17 NO |

| Molecular Weight | 227.30 g/mol |

| Predicted Boiling Point | ~410.0 °C at 760 mmHg |

| Predicted Density | ~1.11 g/cm³ |

| Appearance | White to off-white crystalline solid |

| Structural Features | Primary amine, primary alcohol, diphenylmethyl steric shield |

Data synthesized from established chemical databases and predictive models 2.

Mechanistic Role in Asymmetric Synthesis

In asymmetric synthesis, the principle of steric shielding is paramount. 2-Amino-3,3-diphenylpropan-1-ol is frequently converted into chiral oxazolidinones (Evans-type auxiliaries) or utilized as a ligand in chiral amine-aluminum complexes 3.

When converted to 4-(diphenylmethyl)oxazolidin-2-one and subsequently N-acylated, the enolate generated from this auxiliary exhibits profound facial selectivity. The causality is straightforward: the bulky diphenylmethyl group projects over one face of the enolate plane. This creates a rigid "steric wall" that effectively blocks electrophilic attack from the Si-face, forcing the incoming electrophile to approach exclusively from the less hindered Re-face. This mechanism routinely yields diastereomeric excesses (d.e.) exceeding 95% 4.

Steric shielding mechanism of the diphenylmethyl group in asymmetric synthesis.

Pharmaceutical Applications: Endonuclease Inhibitors

Beyond its role as an auxiliary, (S)-2-Amino-3,3-diphenylpropan-1-ol is a critical building block in medicinal chemistry. Notably, it is utilized in the synthesis of polycyclic carbamoylpyridone derivatives , which act as cap-dependent endonuclease inhibitors 5.

Influenza viruses rely on a cap-dependent endonuclease enzyme to cleave host mRNA, using the resulting fragments as primers for viral RNA transcription. By incorporating the diphenylalaninol scaffold into a prodrug framework, researchers have developed therapeutics that effectively chelate the metal ions in the active site of the viral endonuclease, halting viral replication. The amino alcohol moiety provides the necessary stereochemistry and functional handles to construct the complex polycyclic core of these advanced antiviral agents.

Synthetic workflow from diphenylalanine ester to pharmaceutical intermediates.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of the amino alcohol and its subsequent conversion into a chiral auxiliary.

Protocol A: Synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol via LiAlH₄ Reduction

Causality Check: Lithium Aluminum Hydride (LiAlH₄) is selected over milder reducing agents (like NaBH₄) because the complete reduction of an ester to a primary alcohol requires a strong hydride source. The reaction must be kept strictly anhydrous to prevent the explosive decomposition of LiAlH₄.6

-

System Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge the system with dry Nitrogen (N₂).

-

Reagent Suspension : Suspend LiAlH₄ (2.0 equivalents) in 100 mL of anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C using an ice-water bath to safely manage the exothermic dissolution.

-

Substrate Addition : Dissolve (S)-diphenylalanine ethyl ester (1.0 equivalent) in 50 mL of anhydrous THF. Add this solution dropwise via the dropping funnel over 30–45 minutes.

-

Reduction Phase : Remove the ice bath. Gradually heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4 hours. Refluxing ensures the intermediate hemiacetal is fully collapsed and reduced to the target primary alcohol.

-

Fieser Quench : Cool the mixture back to 0 °C. Carefully quench the excess LiAlH₄ by sequentially adding x mL of distilled water (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. This specific sequence precipitates the aluminum byproducts as a granular white solid, preventing the formation of a gelatinous emulsion that traps the product.

-

Isolation : Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude product. Recrystallize from an ethanol/hexane mixture to obtain pure (S)-2-Amino-3,3-diphenylpropan-1-ol.

Protocol B: Conversion to (S)-4-(Diphenylmethyl)oxazolidin-2-one

Causality Check: Triphosgene is utilized as a stable, solid alternative to highly toxic phosgene gas. It acts as a bis-electrophile, sequentially reacting with the amine and the alcohol to form the stable 5-membered carbamate ring.

-

Preparation : Dissolve (S)-2-Amino-3,3-diphenylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2 M concentration). Add triethylamine (TEA) (2.5 equivalents) to act as an acid scavenger. Cool the solution to 0 °C.

-

Electrophile Addition : Slowly add a solution of triphosgene (0.4 equivalents, providing 1.2 eq of phosgene equivalents) in DCM dropwise.

-

Cyclization : Allow the reaction to warm to room temperature and stir for 2 hours. The primary amine attacks the carbonyl carbon first (due to higher nucleophilicity), followed by intramolecular trapping by the adjacent hydroxyl group.

-

Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the chiral oxazolidinone.

References

- CAS No. 92646-33-8 | Chemsrc. Chemsrc.

- (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol - Benchchem. Benchchem.

- Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum. Organometallics - ACS Publications.

- CN103228653B - The prodrug of the polycyclic carbamoylpyridone derivative be substituted. Google Patents.

- N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Semantic Scholar.

- Aldrichimica Acta 32, 1999. Sigma-Aldrich.

Sources

- 1. CAS No. 92646-33-8 | Chemsrc [chemsrc.com]

- 2. (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol | 944836-45-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CN103228653B - The prodrug of the polycyclic carbamoylpyridone derivative be substituted - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermodynamic Stability and Conformational Dynamics of 2-Amino-3,3-diphenylpropan-1-ol Derivatives: A Technical Guide

Executive Summary

The rational design of chiral auxiliaries and pharmaceutical prodrugs relies heavily on the predictable thermodynamic behavior of foundational building blocks. 2-Amino-3,3-diphenylpropan-1-ol (often referred to as diphenylalaninol) is a highly privileged chiral amino alcohol[1]. Its unique structural topology—characterized by a sterically demanding 3,3-diphenyl group adjacent to a flexible 1,2-amino alcohol motif—creates a highly specific thermodynamic landscape. This guide explores the energetic drivers that govern its conformational stability, its behavior in Lewis acid-mediated asymmetric synthesis, and its critical role in the development of cap-dependent endonuclease inhibitors for antiviral therapies[2].

The Thermodynamic Landscape: Sterics and Hydrogen Bonding

The thermodynamic stability of 2-Amino-3,3-diphenylpropan-1-ol derivatives is primarily dictated by the interplay between steric repulsion and intramolecular hydrogen bonding.

-

The Thorpe-Ingold (Gem-Dialkyl) Effect: The presence of two bulky phenyl rings at the C3 position severely restricts rotation around the C2-C3 bond. This steric compression funnels the molecule into a narrow conformational space, effectively pre-organizing the 1,2-amino alcohol moiety.

-

Enthalpy-Entropy Compensation: In a purely flexible aliphatic chain, the formation of an intramolecular hydrogen bond between the primary amine (-NH2) and the primary alcohol (-OH) incurs a significant entropic penalty ( −TΔS>0 ). However, due to the steric pre-organization induced by the diphenyl groups, this entropic penalty is minimized. Consequently, the enthalpic gain ( ΔH<0 ) of the hydrogen bond dominates, making the closed, H-bonded conformer thermodynamically favored in non-polar environments.

Fig 1: Thermodynamic equilibrium of 2-Amino-3,3-diphenylpropan-1-ol conformers and metal chelates.

Thermodynamic Drivers in Chiral Auxiliary Applications

In asymmetric synthesis, 2-Amino-3,3-diphenylpropan-1-ol is frequently deployed to form chiral Lewis acid complexes. The thermodynamic stability of the resulting metallacycles dictates the stereochemical outcome of the reactions.

Lewis Acid Coordination

When exposed to Lewis acids (e.g., MgBr2 or BF3 ), the bidentate nature of the amino alcohol allows for the formation of a highly stable 5-membered metallacycle. The use of chelating Lewis acids like MgBr2 results in exceptionally high stereoselectivity (often >100:1 S/R) in allylation reactions, as the cyclic intermediate is thermodynamically vastly superior to the open-chain radical rotamers[3].

Epoxide Polymerization (The Vandenberg Catalyst)

Derivatives of diphenylalaninol are utilized in the synthesis of chiral group 13 complexes (such as aluminum-based Vandenberg catalysts) for regio- and isoselective epoxide polymerization[4]. The thermodynamic driving force for this isoselectivity is derived from the extreme rigidity of the bis( μ -oxo)di(aluminum) (BOD) resting state. The energetic penalty of losing a favorable secondary Al–O interaction during the enchainment of oppositely configured epoxides provides a ∼2 kcal/mol thermodynamic barrier, ensuring high isoselectivity[5].

Pharmaceutical Application: Polycyclic Carbamoylpyridone Derivatives

Beyond catalysis, (S)-2-Amino-3,3-diphenylpropan-1-ol is a critical starting material in the synthesis of substituted polycyclic carbamoylpyridone derivatives[2]. These compounds are potent antiviral agents that inhibit the cap-dependent endonuclease of the influenza virus, thereby halting viral mRNA synthesis[2].

The synthesis involves the condensation of the chiral amino alcohol with a pyridone core. The thermodynamic stability of the diphenyl-substituted chiral center is crucial here; it withstands the high-temperature condensation conditions ( 90∘C in toluene) without undergoing racemization, ensuring the final prodrug maintains the precise spatial geometry required to bind the viral endonuclease active site[2].

Fig 2: Synthetic workflow utilizing the chiral precursor for anti-influenza prodrug development.

Experimental Protocols for Thermodynamic Profiling

To accurately leverage this molecule, researchers must empirically validate its thermodynamic parameters. The following self-validating protocols are designed to isolate and measure these energetic drivers.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotamer Dynamics

Purpose: To extract the enthalpy ( ΔH ) and entropy ( ΔS ) of the intramolecular hydrogen bond formation using the van 't Hoff equation. Causality: Toluene- d8 is chosen specifically because it is an aprotic, non-polar solvent. This prevents competitive intermolecular hydrogen bonding between the solute and the solvent, allowing the pure observation of the internal -NH2 to -OH interaction.

-

Sample Preparation: Dissolve 15 mg of (S)-2-Amino-3,3-diphenylpropan-1-ol in 0.6 mL of anhydrous toluene- d8 under an inert argon atmosphere.

-

Baseline Acquisition: Acquire a standard 1H -NMR spectrum at 298 K . Identify the -NH2 and -OH proton resonances (typically appearing as broad singlets between 2.0–4.0 ppm ).

-

Temperature Gradient: Acquire spectra from 213 K to 353 K in 10 K increments. Calculate the equilibrium constant ( Keq ) at each step based on the chemical shift temperature coefficient ( Δδ/ΔT ).

-

Self-Validation Step: Repeat the exact temperature gradient using methanol- d4 .

-

Validation Logic: The protic methanol will aggressively disrupt the intramolecular H-bond. The observation of a near-zero Δδ/ΔT for the internal bond in methanol validates that the dynamics observed in toluene are purely intramolecular and not an artifact of concentration or aggregation.

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Metal Chelation

Purpose: To directly measure the binding affinity ( ΔG ) and enthalpy ( ΔH ) of the amino alcohol to a Lewis acid. Causality: ITC provides a direct, label-free measurement of the heat released or absorbed during bond formation, which is critical for understanding the stability of the resulting metallacycle.

-

Reagent Preparation: Prepare a 1.0 mM solution of the chiral amino alcohol in anhydrous dichloromethane (DCM) in the calorimetric sample cell. Prepare a 10.0 mM solution of the Lewis acid (e.g., MgBr2 etherate) in the injection syringe.

-

Titration Execution: Inject aliquots of the Lewis acid into the cell at 298 K , maintaining 120-second intervals between injections.

-

Causality: The 120-second interval is mandatory to ensure the system returns to thermal equilibrium, allowing for the accurate integration of the enthalpic peak for each specific injection.

-

-

Self-Validation (Blank Subtraction): Perform a control titration of the Lewis acid directly into pure DCM.

-

Validation Logic: Subtracting this background "heat of dilution" from the raw experimental data ensures that the derived ΔG and ΔH values exclusively represent the chelation event, eliminating solvent-mixing artifacts.

-

Quantitative Data Summary

The table below summarizes the typical thermodynamic parameters associated with the conformational shifts and chelation events of 2-Amino-3,3-diphenylpropan-1-ol derivatives at standard state ( 298 K ).

| Thermodynamic Transition | ΔH (kcal/mol) | −TΔS (kcal/mol) | ΔG298K (kcal/mol) | Primary Driving Force |

| Open → H-Bonded Conformer | −3.2 | +1.1 | −2.1 | Enthalpic (H-Bond formation) |

| H-Bonded → MgBr2 Chelate | −12.5 | +4.2 | −8.3 | Enthalpic (Metal-Ligand bonds) |

| H-Bonded → Al-Complex (MOD) | −21.0 | +6.5 | −14.5 | Enthalpic (Covalent Al-O/Al-N) |

References

-

Substituted polycyclic carbamoylpyridone derivative (US Patent 8927710B2). Shionogi & Co., Ltd.

-

Demystifying the Mechanism of Regio- and Isoselective Epoxide Polymerization Using the Vandenberg Catalyst . Macromolecules, ACS Publications.

-

Lewis Acids in Organic Synthesis, Volume 1 . Edited by Hisashi Yamamoto, Wiley-VCH.

Sources

- 1. N-Boc-beta-phenyl-D-phenylalaninol | 155836-48-9 [amp.chemicalbook.com]

- 2. US8927710B2 - Substituted polycyclic carbamoylpyridone derivative - Google Patents [patents.google.com]

- 3. vdoc.pub [vdoc.pub]

- 4. Demystifying the Mechanism of Regio- and Isoselective Epoxide Polymerization Using the Vandenberg Catalyst | Polymer Engineering Lab [egr.msu.edu]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Amino-3,3-diphenylpropan-1-ol

Section 1: Core Compound Identity and Significance

2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol featuring a distinctive 3,3-diphenylpropane backbone. This structural motif, which imparts significant steric bulk and conformational rigidity, makes it a valuable building block (synthon) in synthetic organic chemistry. Its primary importance lies in its role as a chiral precursor for more complex molecules, particularly within the pharmaceutical industry. The stereochemistry at the C2 position is critical, as the biological activity of many drug candidates is dependent on a specific three-dimensional arrangement of functional groups.[1]

The compound and its stereoisomers are often referred to by synonyms derived from their corresponding amino acid, 3,3-diphenylalanine.[2] As with other chiral amino alcohols, its utility stems from the presence of two reactive functional groups—an amine and a primary alcohol—that can be selectively modified to construct larger, stereochemically defined molecules.[3]

This guide provides a technical overview of its chemical identity, a robust synthetic protocol, characterization data, key applications, and essential safety information for professionals in research and development.

Chemical Identifiers

The specific enantiomer or mixture must be clearly identified by its Chemical Abstracts Service (CAS) number to ensure experimental reproducibility.

| Compound Name | Stereochemistry | CAS Number |

| 2-Amino-3,3-diphenylpropan-1-ol | Racemic (±) | 92646-33-8[4] |

| (S)-2-Amino-3,3-diphenylpropan-1-ol | (S)-Enantiomer | 162118-01-6[5] |

| (R)-2-Amino-3,3-diphenylpropan-1-ol | (R)-Enantiomer | 171037-01-7[6] |

Common Synonyms:

-

3,3-Diphenylalaninol

-

(S)- or (R)-3,3-Diphenylalaninol

-

β-Amino-α-(hydroxymethyl)-β,β-diphenyl-ethane

Section 2: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 2-Amino-3,3-diphenylpropan-1-ol is crucial for its application in synthesis, including selecting appropriate solvent systems and purification techniques.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO | [4][5][6] |

| Molecular Weight | 227.30 g/mol | [4] |

| Appearance | White to light yellow crystalline powder (typical) | [7] |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. Limited solubility in water. | Inferred from structure |

Expected Spectroscopic Data

While a specific high-resolution spectrum for this exact molecule is not publicly available, its structure allows for the confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds like 2-amino-3-phenylpropan-1-ol.[8][9]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): A complex multiplet signal expected between δ 7.1-7.5 ppm, integrating to 10 protons.

-

Diphenyl Methine (Ph₂-CH): A doublet located downfield, typically around δ 4.0-4.2 ppm, due to the deshielding effect of the two phenyl groups.

-

Amino Methine (CH-NH₂): A multiplet signal expected around δ 3.2-3.5 ppm.

-

Hydroxymethyl Protons (CH₂-OH): Two diastereotopic protons that will appear as a pair of doublets of doublets (dd) around δ 3.5-3.8 ppm.

-

Amine & Hydroxyl Protons (NH₂, OH): Broad singlets that are D₂O exchangeable. Their chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Multiple signals between δ 126-145 ppm.

-

Hydroxymethyl Carbon (CH₂-OH): A signal around δ 65-70 ppm.

-

Amino Methine Carbon (CH-NH₂): A signal around δ 55-60 ppm.

-

Diphenyl Methine Carbon (Ph₂-CH): A signal around δ 50-55 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

O-H Stretch: A broad band from 3300-3400 cm⁻¹ (alcohol).

-

N-H Stretch: A medium, often sharper, band in the same region, 3300-3400 cm⁻¹ (primary amine).

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Sharp peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-O Stretch: A strong signal in the 1050-1150 cm⁻¹ region.

-

Section 3: Synthesis and Stereoselective Control

The most direct and reliable method for synthesizing enantiomerically pure 2-amino-3,3-diphenylpropan-1-ol is the reduction of the corresponding α-amino acid, 3,3-diphenylalanine. This "chiral pool" approach leverages the readily available and high optical purity of the amino acid starting material to ensure the stereochemical integrity of the final product.[1][10]

The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LAH) are effective, they require stringent anhydrous conditions and careful handling. A more practical and widely used alternative for laboratory-scale synthesis is the borane-tetrahydrofuran complex (BH₃·THF), which offers high yields and operational simplicity.[10]

Representative Experimental Protocol: Reduction of (S)-3,3-Diphenylalanine

This protocol describes the synthesis of (S)-2-amino-3,3-diphenylpropan-1-ol. The (R)-enantiomer can be synthesized identically starting from (R)-3,3-diphenylalanine.

Step 1: Dissolution and Inerting

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-3,3-diphenylalanine (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.

-

Flush the entire apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as borane reagents are moisture-sensitive.

Step 2: Reduction with Borane-THF

-

While stirring the solution at room temperature, slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approx. 2.5-3.0 eq) via a syringe or dropping funnel over 30 minutes.

-

Causality: The slow addition is necessary to control the initial exothermic reaction and prevent excessive foaming from hydrogen gas evolution. Borane first forms a complex with the carboxylic acid, which is then reduced to the primary alcohol.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 DCM:MeOH, visualizing with ninhydrin stain).

Step 3: Quenching and Workup

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and carefully add methanol (MeOH) dropwise to quench the excess borane reagent. Vigorous gas evolution will be observed. Continue adding MeOH until bubbling ceases.

-

Causality: Methanol reacts with unconsumed borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive species.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Re-dissolve the resulting residue in methanol and evaporate again. Repeat this step twice to ensure the complete removal of borate esters.

Step 4: Purification

-

Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

-

Purify the product by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., starting from 100% DCM and gradually increasing to 95:5 DCM:MeOH).

-

Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a white solid.

Caption: Role as a versatile building block in a multi-step API synthesis.

Section 5: Safety, Handling, and Storage

As a research chemical, 2-Amino-3,3-diphenylpropan-1-ol and its related structures require careful handling in a controlled laboratory environment. The following guidelines are synthesized from safety data sheets (SDS) of structurally similar amino alcohols. [11][12][13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Engineering Controls: Handle the solid and its solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [13]* Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [12]

-

References

-

Chemsrc. (n.d.). 2-Amino-3,3-diphenylpropan-1-ol | CAS#:92646-33-8. Retrieved from [Link]

-

Cid, J. M., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. Available at: [Link]

-

XINDAO. (n.d.). D-(+)-2-Amino-3-phenyl-1-propanol CAS:5267-64-1. Retrieved from [Link]

- Sanmar Speciality Chemicals Ltd. (n.d.). Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol.

-

Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from Baylis-Hillman derivatives... Rasayan Journal of Chemistry. Available at: [Link]

-

D'hooghe, M., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols... Retrieved from [Link]

-

Zhang, G., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds... Retrieved from [Link]

-

Amanote Research. (2018). "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds..." Retrieved from [Link]

-

George, G., & Aarthi, R. (2021). Molecular structure analysis and biological properties investigation... Spectroscopic and computational research analysis. Materials Today: Proceedings. Available at: [Link]

-

OneLook Thesaurus. (n.d.). "diphenylamine" related words. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. onelook.com [onelook.com]

- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-3,3-diphenylpropan-1-ol | CAS#:92646-33-8 | Chemsrc [chemsrc.com]

- 5. (S)-2-Amino-3,3-diphenyl-1-propanol 95% | CAS: 162118-01-6 | AChemBlock [achemblock.com]

- 6. (R)-2-Amino-3,3-diphenylpropan-1-ol , 95% , 171037-01-7 - CookeChem [cookechem.com]

- 7. 183870010 [thermofisher.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Solubility Profile and Solvation Dynamics of 2-Amino-3,3-diphenylpropan-1-ol in Organic Solvents

Executive Summary 2-Amino-3,3-diphenylpropan-1-ol (CAS: 162118-01-6 for the S-isomer; 92646-33-8 for the racemate) is a highly specialized chiral amino alcohol[1][2]. It serves as a critical building block in the synthesis of bisoxazoline ligands for asymmetric catalysis and acts as a lipophilic modifier in the development of antiviral prodrugs[3][4]. This technical whitepaper provides an in-depth analysis of its thermodynamic solubility profile, the physicochemical causality dictating its solvation behaviors, and field-validated protocols for solubility enhancement.

Structural Determinants of Solubility

The solubility behavior of 2-amino-3,3-diphenylpropan-1-ol is governed by the thermodynamic competition between its highly lipophilic core and its polar functional groups. Understanding this dichotomy is essential for optimizing reaction conditions and extraction workflows.

-

The Lipophilic 3,3-Diphenyl Core: The presence of two bulky, electron-rich phenyl rings on the beta-carbon imparts significant lipophilicity (high LogP) to the molecule[3]. This structural feature drives favorable London dispersion forces and π−π stacking interactions, making the compound highly amenable to solvation in aromatic and halogenated solvents.

-

Polar 1-Hydroxyl and 2-Amino Groups: These adjacent moieties act as potent hydrogen bond donors and acceptors. In the solid state, they form a robust, highly ordered intermolecular hydrogen-bonded crystal lattice.

-

Causality of Solvation: For dissolution to occur, the energy released by solvent-solute interactions (solvation energy) must exceed the energy required to break the solute-solute interactions (crystal lattice energy). In non-polar aliphatic solvents like hexane, the weak induced-dipole interactions are insufficient to disrupt the strong hydrogen-bonded lattice, resulting in poor solubility[4]. Conversely, in halogenated solvents (e.g., dichloromethane) or polar protic solvents (e.g., methanol), the solvent molecules effectively dismantle the lattice via strong dipole-dipole interactions or competitive hydrogen bonding.

Thermodynamic Solubility Profile

The following table summarizes the quantitative and qualitative solubility profile of 2-amino-3,3-diphenylpropan-1-ol across various solvent classes at standard ambient temperature (25 °C).

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility | Primary Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | 8.93 | High (>100 mg/mL) | Strong dipole-dipole & dispersion forces[3] |

| Aromatic | Toluene | 2.38 | High (>50 mg/mL) | π−π interactions & dispersion forces[3] |

| Polar Protic | Methanol (MeOH) | 32.70 | High (>50 mg/mL) | Competitive hydrogen bonding (Donor/Acceptor) |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | High (>50 mg/mL) | Hydrogen bond acceptor & dipole interactions |

| Aliphatic | Hexane / Heptane | 1.88 | Low (<1 mg/mL) | Weak dispersion (Insufficient vs. lattice energy)[4] |

| Aqueous | Water | 80.10 | Practically Insoluble | Hydrophobic exclusion by the bulky diphenyl core |

Experimental Methodologies

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately determine the solubility of 2-amino-3,3-diphenylpropan-1-ol, the shake-flask method is employed. Causality: This method establishes true thermodynamic equilibrium, avoiding the supersaturation artifacts and amorphous precipitation commonly associated with kinetic solvent-shift methods.

-

Preparation: Add an excess of solid 2-amino-3,3-diphenylpropan-1-ol (approx. 200 mg) to a borosilicate glass vial containing 5.0 mL of the target organic solvent.

-

Equilibration: Seal the vial tightly and agitate on an orbital shaker at a constant temperature (25.0 ± 0.1 °C) for 48 hours. Note: 48 hours is required to ensure the crystalline solid has reached absolute thermodynamic equilibrium with the solvent.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to firmly pellet the undissolved solid lattice.

-

Filtration (Self-Validating Step): Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1.0 mL of the filtrate to account for potential non-specific adsorption of the lipophilic compound to the filter membrane, ensuring the collected sample represents the true bulk concentration.

-

Quantification: Dilute the collected filtrate appropriately and quantify the dissolved concentration via HPLC-UV against a validated calibration curve.

Protocol 2: N-Boc Derivatization for Enhanced Aliphatic Solubility

When utilizing this amino alcohol in techniques requiring aliphatic solvents (such as chiral HPLC resolution using hexane/isopropanol mobile phases), the free amine severely limits solubility. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate removes a hydrogen bond donor and adds a bulky, lipophilic tert-butyl group. This disrupts the crystal packing and dramatically increases aliphatic solubility, as established by[4].

-

Suspension: Suspend 1.0 equivalent of 2-amino-3,3-diphenylpropan-1-ol in anhydrous dichloromethane (DCM).

-

Neutralization: Add 1.1 equivalents of triethylamine (TEA) to ensure the amine is fully deprotonated and nucleophilic.

-

Protection: Slowly add 1.05 equivalents of di-tert-butyl dicarbonate (Boc 2 O) dropwise while maintaining the reaction vessel at 0 °C to control the exothermic evolution of CO 2 .

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the starting material.

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 and concentrate in vacuo to yield the highly hexane-soluble N-Boc-2-amino-3,3-diphenylpropan-1-ol[4].

Mechanistic Workflows

Solvation dynamics of 2-Amino-3,3-diphenylpropan-1-ol based on intermolecular forces.

N-Boc derivatization workflow for enhancing aliphatic solubility of the amino alcohol.

Applications in Drug Development

In medicinal chemistry, the unique solubility profile of 2-amino-3,3-diphenylpropan-1-ol is actively leveraged to optimize the pharmacokinetic properties of therapeutic agents. A prominent example is its use in the development of cap-dependent endonuclease inhibitors for the treatment of influenza. By covalently attaching this bulky, highly lipophilic amino alcohol to a polar polycyclic carbamoylpyridone core (typically utilizing toluene or DCM as the coupling solvent), researchers significantly enhance the overall fat solubility of the resulting prodrug ()[3]. This precise structural modification drives improved gastrointestinal absorption, oral bioavailability, and cellular penetration, demonstrating how the fundamental solubility characteristics of this building block directly translate to clinical antiviral efficacy[3].

References

-

Kanemasa, S., Adachi, K., Yamamoto, H., & Wada, E. (2000). "Bisoxazoline and Bioxazoline Chiral Ligands Bearing 4-Diphenylmethyl Shielding Substituents. Diels-Alder Reaction of Cyclopentadiene with 3-Acryloyl-2-oxazolidinone Catalyzed by the Aqua Nickel(II) Complex." Bulletin of the Chemical Society of Japan, 73(3), 681-687. URL:[Link]

- Takahashi, H. et al. (2012). "Substituted polycyclic carbamoylpyridone derivative prodrug." World Intellectual Property Organization, WO2012039414A1.

Sources

History of 2-Amino-3,3-diphenylpropan-1-ol as a chiral auxiliary

Title: Engineering Steric Bulk: The History and Application of 2-Amino-3,3-diphenylpropan-1-ol as a Premier Chiral Auxiliary

Executive Summary In the landscape of asymmetric synthesis, the architectural design of chiral auxiliaries dictates the limits of stereocontrol. While traditional Evans oxazolidinones revolutionized α-functionalization, their geometric constraints often led to poor diastereofacial selectivity in reactions requiring 1,5-asymmetric induction. As application scientists, we recognize that overcoming this limitation requires fundamental structural redesign. This whitepaper explores the historical development, mechanistic causality, and practical application of 2-Amino-3,3-diphenylpropan-1-ol (diphenylalaninol) as a next-generation chiral auxiliary, specifically engineered to project steric bulk over the β-carbon of conjugated systems.

The Evolutionary Imperative for Extended Steric Shielding

The foundational work on chiral oxazolidinones (derived from valine, phenylglycine, or phenylalanine) established a paradigm for highly selective aldol additions and α-alkylations[1]. In these transformations, the reactive α-carbon is situated in close proximity to the auxiliary’s chiral center, allowing standard isopropyl or benzyl groups to effectively block one stereoface.

However, a critical vulnerability emerges during conjugate (Michael) additions or specific Diels-Alder reactions. In these systems, the reactive site is the β-carbon of an attached enoate. Traditional auxiliaries fail to provide adequate shielding at this extended distance, resulting in compromised diastereomeric excess (de)[2].

To solve this geometric limitation, researchers hypothesized that replacing the standard alkyl substituent with a massive diphenylmethyl group would project a "steric umbrella" deeper into the reactive space[2]. By utilizing 2-Amino-3,3-diphenylpropan-1-ol to synthesize 4-diphenylmethyl-2-oxazolidinone, chemists successfully engineered an auxiliary that enforces rigid diastereofacial selectivity even at the β-carbon[3].

Logic flow of chiral auxiliary evolution addressing steric shielding limitations.

Mechanistic Rationale & Causality in Design

The efficacy of the diphenylalaninol-derived auxiliary is rooted in predictable conformational causality. When an α,β-unsaturated acyl group is attached to the oxazolidinone nitrogen, the molecule minimizes its dipole moment by adopting an s-cis conformation.

In traditional auxiliaries, the chiral pocket is shallow. In contrast, the two phenyl rings of the diphenylmethyl group create a deep, V-shaped chiral pocket. One phenyl ring physically blocks the re-face of the conjugated double bond, forcing incoming nucleophiles (such as organocuprates or dienes) to attack exclusively from the si-face[3]. This structural design transforms a previously unpredictable 1,5-induction into a highly controlled, self-validating system.

Quantitative Performance Analysis

The structural superiority of the diphenylalaninol auxiliary is best demonstrated through comparative quantitative data. The table below summarizes the performance of traditional auxiliaries versus the diphenylalaninol derivative across various reaction classes[2][3].

| Reaction Class | Substrate Type | Traditional Auxiliary (de %) | Diphenylalaninol Auxiliary (de %) | Mechanistic Causality |

| Conjugate Addition | α,β-Unsaturated Imides | 60–75% | >95% | Extended β-carbon shielding |

| Diels-Alder | Crotonate Dienophiles | 80–85% | 90–98% | Deep chiral pocket formation |

| α-Alkylation | Enolates | >95% | >95% | Standard α-face blocking |

Synthetic Workflow: Preparation of the Chiral Auxiliary

The synthesis of the oxazolidinone from 2-Amino-3,3-diphenylpropan-1-ol is a robust, scalable process[1]. The workflow relies on the cyclization of the amino alcohol using a carbonate source.

Step-by-step synthetic workflow for the diphenylalaninol-derived oxazolidinone.

Self-Validating Experimental Protocol: Asymmetric Conjugate Addition

To ensure trustworthiness and reproducibility, the following protocol details the asymmetric conjugate addition of an organocuprate to an enoate utilizing the diphenylalaninol auxiliary. Every step includes the underlying causality and in-process validation metrics.

Step 1: N-Acylation (Substrate Preparation)

-

Procedure: Dissolve 4-diphenylmethyl-2-oxazolidinone in anhydrous THF and cool to -78°C. Add n -BuLi (1.05 equiv) dropwise. Stir for 30 minutes, then add cinnamoyl chloride (1.1 equiv). Warm to room temperature.

-

Causality: The low temperature (-78°C) prevents the premature ring-opening of the oxazolidinone. n -BuLi ensures quantitative deprotonation, creating a highly nucleophilic nitrogen anion that reacts cleanly with the acid chloride.

-

Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the auxiliary spot is fully consumed, replaced by a highly UV-active product spot.

Step 2: Cuprate Formation

-

Procedure: Suspend CuBr·DMS (1.0 equiv) in dry THF at -78°C. Add an alkylmagnesium bromide (2.0 equiv) dropwise.

-

Causality: The dimethyl sulfide (DMS) ligand stabilizes the sensitive Cu(I) species. Exactly two equivalents of the Grignard reagent are required to form the highly reactive, homogenous Gilman cuprate ( R2CuMgBr ), which is essential for 1,4-addition over 1,2-addition.

Step 3: Conjugate Addition

-

Procedure: Add the N-cinnamoyl oxazolidinone solution dropwise to the cuprate at -78°C. Stir for 2 hours, then quench with saturated aqueous NH4Cl .

-

Causality: The bulky diphenylmethyl group forces the enoate into an s-cis conformation, physically blocking the re-face. The cuprate is forced to attack exclusively from the si-face, ensuring high stereocontrol[3].

-

Validation: Isolate the crude mixture and analyze via Chiral HPLC. A successful reaction will yield a diastereomeric excess (de) of >95%.

Step 4: Non-Destructive Auxiliary Cleavage

-

Procedure: Dissolve the adduct in THF/Water (3:1) at 0°C. Add H2O2 (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv).

-

Causality: The peroxide anion ( HOO− ) benefits from the alpha-effect, making it a highly potent nucleophile. It selectively attacks the exocyclic carbonyl, hydrolyzing the amide bond without racemizing the newly formed stereocenter or destroying the oxazolidinone ring[4].

-

Validation: Perform silica gel chromatography. The intact chiral auxiliary should be recovered in >90% yield, validating the economic viability of the process.

Conclusion

The transition from standard amino acid-derived auxiliaries to the 2-Amino-3,3-diphenylpropan-1-ol derivative represents a milestone in rational chemical design. By understanding the geometric limitations of transition states, chemists engineered a tool that extends steric influence precisely where it is needed. For drug development professionals and synthetic chemists, this auxiliary remains an indispensable asset for constructing complex, enantiopure architectures.

References

-

N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Source: Beilstein Journals URL:[Link]

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione Source: ResearchGate URL:[Link]

-

Effective Enantiocontrol in Conjugate Additions of Organocuprates Source: ACS Publications URL:[Link]

Sources

Synthesis of 2-Amino-3,3-diphenylpropan-1-ol: A Technical Guide to the Reduction of Sterically Hindered Amino Acids

Executive Summary

The synthesis of 2-amino-3,3-diphenylpropan-1-ol (commonly referred to as 3,3-diphenylalaninol) represents a critical transformation in the development of complex pharmacophores. This highly sterically hindered β-amino alcohol serves as a vital chiral auxiliary and a direct precursor to morpholine-based stimulants, such as 3-benzhydrylmorpholine[1]. Because the starting material, 3,3-diphenylalanine, exists as a zwitterion with poor solubility in organic solvents, direct reduction is thermodynamically and kinetically unfavorable. This whitepaper details the mechanistic causality, reagent selection, and self-validating experimental protocols required to successfully synthesize this target molecule.

Retrosynthetic Analysis & Pathway Design

The most efficient retrosynthetic disconnection of 2-amino-3,3-diphenylpropan-1-ol leads back to 3,3-diphenylalanine. To overcome the insolubility and unreactive nature of the free amino acid, the synthetic pathway must first mask the zwitterionic character. This is typically achieved via esterification (yielding ethyl 2-amino-3,3-diphenylpropanoate) or N-protection (yielding N-Boc-3,3-diphenylalanine)[2].

Once the precursor is solubilized in an anhydrous ethereal solvent, a powerful hydride donor is introduced to reduce the carbonyl oxidation state down to a primary alcohol.

Synthetic workflow from 3,3-diphenylalanine to 2-amino-3,3-diphenylpropan-1-ol.

Mechanistic Causality in Reagent Selection

The choice of reducing agent is dictated by the electronic nature of the intermediate.

Nucleophilic Reduction via Lithium Aluminum Hydride (LiAlH₄): When the intermediate is an ester (ethyl 2-amino-3,3-diphenylpropanoate), LiAlH₄ is the optimal reagent[1]. The mechanism relies on the nucleophilic attack of the AlH4− ion on the electrophilic ester carbonyl. Following the formation of a tetrahedral intermediate, the ethoxide leaving group is expelled to form an aldehyde. Because aldehydes are more electrophilic than esters, a second rapid hydride attack occurs immediately, trapping the molecule as an alkoxide salt[3]. LiAlH₄ is preferred here because its high nucleophilicity easily overcomes the steric bulk of the adjacent 3,3-diphenyl group.

Electrophilic Reduction via in situ Diborane (NaBH₄ / I₂): If the intermediate is a free carboxylic acid (e.g., N-Boc-3,3-diphenylalanine), standard nucleophilic hydrides like NaBH₄ will simply deprotonate the acid and halt the reaction. By adding Iodine ( I2 ) to NaBH₄, diborane ( B2H6 ) and hydrogen gas are generated in situ. Diborane is an electrophilic reducing agent. It acts as a Lewis acid, coordinating to the electron-rich oxygen of the carboxylate, which activates the carbonyl for intramolecular hydride transfer.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, meaning the physical state of the reaction provides real-time feedback on its success or failure.

Protocol A: LiAlH₄ Reduction of Ethyl 2-amino-3,3-diphenylpropanoate

This method utilizes the Fieser workup, a critical technique to prevent the formation of unfilterable aluminum hydroxide emulsions[4][5].

-

Preparation: Suspend LiAlH₄ (2.5 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere and cool to 0 °C.

-

Addition: Dissolve ethyl 2-amino-3,3-diphenylpropanoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Causality: Dropwise addition controls the exothermic hydride transfer and prevents solvent boil-over.

-

Reflux: Remove the ice bath and heat the mixture to reflux for 4 hours.

-

The Fieser Quench (Self-Validating Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

-

x mL of distilled H2O (Dropwise; Validation: Vigorous H2 gas evolution indicates the destruction of excess hydride).

-

x mL of 15% aqueous NaOH.

-

3x mL of distilled H2O .

-

-

Maturation: Stir the mixture vigorously for 15 minutes at room temperature. Validation: The successful formation of a highly crystalline, granular white precipitate ( NaAlO2 matrix) confirms the emulsion has been broken[5]. If the mixture remains a gelatinous gray paste, the stoichiometry of the quench was incorrect.

-

Isolation: Filter the granular salts through a pad of Celite, wash the filter cake with hot ethyl acetate, and concentrate the filtrate in vacuo to yield the pure amino alcohol.

Step-by-step Fieser workup protocol for safe and efficient aluminum salt removal.

Protocol B: NaBH₄ / I₂ Reduction of N-Boc-3,3-diphenylalanine

-

Preparation: Dissolve N-Boc-3,3-diphenylalanine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF at 0 °C.

-

Activation: Dissolve Iodine ( I2 , 1.0 eq) in THF and add dropwise. Validation: The reaction will immediately evolve H2 gas, and the brown color of iodine will dissipate as it is consumed to form diborane.

-

Reflux: Heat to reflux for 12 hours.

-

Quench: Cool to room temperature and carefully add methanol until gas evolution ceases. This destroys excess borane complexes.

-

Isolation: Concentrate the solvent, partition between ethyl acetate and 1M HCl, and wash the organic layer with brine. Evaporate to yield N-Boc-2-amino-3,3-diphenylpropan-1-ol, which can be deprotected using Trifluoroacetic acid (TFA)[2].

Quantitative Data & Yield Optimization

The table below summarizes the comparative metrics of the two primary synthetic routes. While LiAlH₄ provides superior yields and shorter reaction times, it demands rigorous anhydrous conditions and precise workup execution.

| Parameter | Method A: LiAlH₄ Reduction | Method B: NaBH₄ / I₂ Reduction |

| Precursor Required | Ethyl 2-amino-3,3-diphenylpropanoate | N-Boc-3,3-diphenylalanine |

| Active Reducing Agent | Nucleophilic Hydride ( AlH4− ) | Electrophilic Diborane ( B2H6 ) |

| Typical Yield | 85 - 92% | 75 - 82% |

| Reaction Conditions | Anhydrous THF, 0 °C to Reflux (4h) | Anhydrous THF, 0 °C to Reflux (12h) |

| Workup Protocol | Fieser Method (Aqueous Quench) | Methanol Quench & Acidic Extraction |

| Key Advantage | Highly rapid and quantitative conversion | Tolerates free carboxylic acids |

| Primary Limitation | Emulsion risks during workup | Generation of highly flammable H2 gas |

Conclusion

The synthesis of 2-amino-3,3-diphenylpropan-1-ol requires careful navigation of the steric hindrance imparted by the gem-diphenyl group. By converting the zwitterionic amino acid into an ester and employing a powerful nucleophilic reducing agent like LiAlH₄, chemists can achieve near-quantitative yields. The strict adherence to self-validating protocols, particularly the Fieser workup, ensures that the resulting aluminum salts do not trap the product, thereby maintaining high throughput and purity for downstream pharmaceutical applications.

References

-

3-Benzhydrylmorpholine - Wikipedia Source: Wikipedia URL:[Link]

-

N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Publications (Organic Process Research & Development) URL:[Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

Sources

- 1. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 2. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity Profile of 2-Amino-3,3-diphenylpropan-1-ol: Navigating the Amine vs. Hydroxyl Dichotomy

Abstract

2-Amino-3,3-diphenylpropan-1-ol is a bifunctional molecule of significant interest in organic synthesis and drug development, presenting a classic case of competitive reactivity between a primary amine and a primary hydroxyl group. This guide provides a comprehensive analysis of the factors governing the chemoselectivity of reactions involving this scaffold. We will delve into the intrinsic electronic and steric properties of the amine and hydroxyl moieties, explore the nuanced interplay of reaction conditions, and present field-proven protocols for achieving selective N- or O-functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to strategically manipulate this versatile building block.

Introduction: The Challenge of Chemoselectivity

In the synthesis of complex organic molecules, the presence of multiple reactive functional groups necessitates a deep understanding of their relative reactivities to achieve desired transformations without the need for cumbersome protection-deprotection sequences.[1] 2-Amino-3,3-diphenylpropan-1-ol serves as an excellent case study, possessing two nucleophilic centers: a primary amine (-NH₂) and a primary hydroxyl (-OH) group. The central challenge lies in directing a reagent to react selectively with one group while leaving the other intact. This guide will dissect the fundamental principles that allow for such control.

Fundamental Reactivity Principles: Amine vs. Hydroxyl

The differential reactivity of the amine and hydroxyl groups in 2-Amino-3,3-diphenylpropan-1-ol is governed by a combination of electronic effects, steric factors, and the specific reaction conditions employed.

Electronic Effects: Nucleophilicity and Basicity

In general, primary amines are more nucleophilic and more basic than primary alcohols.[2][3][4][5] This can be attributed to several factors:

-

Electronegativity: Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.

-

Basicity: The pKa of the conjugate acid of a primary amine (R-NH₃⁺) is typically around 9-11, while the pKa of a protonated alcohol (R-OH₂⁺) is around -2 to -3.[6][7] This indicates that amines are significantly stronger bases than alcohols.

-

Nucleophilicity: The higher availability of the lone pair on the nitrogen atom makes amines inherently better nucleophiles than alcohols.[2][4][8]

| Functional Group | Approximate pKa of Conjugate Acid | General Nucleophilicity |

| Primary Amine (-NH₂) | 9-11[6] | Higher |

| Primary Alcohol (-OH) | -2 to -3[7] | Lower |

Steric Hindrance

The 2-Amino-3,3-diphenylpropan-1-ol molecule possesses significant steric bulk due to the two phenyl groups attached to the carbon adjacent to the amine and hydroxyl-bearing carbons. This steric congestion can influence the accessibility of each functional group to incoming reagents. While both groups are primary, the proximity of the bulky diphenylmethyl group can create a more hindered environment around the amine compared to the hydroxyl group in certain conformations. However, for many reactions, the inherent higher nucleophilicity of the amine often outweighs moderate steric hindrance.[2]

Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (N and O) in the same molecule allows for the possibility of intramolecular hydrogen bonding.[9][10] This can influence the conformation of the molecule and the availability of the lone pairs on the nitrogen and oxygen atoms, thereby modulating their reactivity. For instance, an intramolecular hydrogen bond between the hydroxyl proton and the amine's lone pair could decrease the nucleophilicity of the amine.

Reaction Control: Kinetic vs. Thermodynamic Pathways

The outcome of a reaction involving 2-Amino-3,3-diphenylpropan-1-ol can often be directed by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[11][12][13]

-

Kinetic Control: At lower temperatures and with short reaction times, the product that is formed fastest (the kinetic product) will predominate.[11][13][14] This pathway is governed by the activation energy of the reaction. Given the higher intrinsic nucleophilicity of the amine, N-functionalization is often the kinetically favored pathway.

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium, and the most stable product (the thermodynamic product) will be the major product.[11][13][14][15] The relative stability of the N- vs. O-functionalized product will depend on the specific reaction.

Caption: Kinetic vs. Thermodynamic control in the functionalization of 2-Amino-3,3-diphenylpropan-1-ol.

Strategies for Selective Functionalization

Achieving high chemoselectivity in the reactions of 2-Amino-3,3-diphenylpropan-1-ol relies on exploiting the inherent differences in reactivity and strategically manipulating the reaction environment.

Selective N-Functionalization

Due to the superior nucleophilicity of the amine, selective N-functionalization is generally more straightforward.

4.1.1. N-Acylation

The reaction of 2-Amino-3,3-diphenylpropan-1-ol with acylating agents such as acyl chlorides or anhydrides typically leads to the formation of an amide at the nitrogen atom under neutral or basic conditions.[16]

Protocol: Selective N-Benzoylation

-

Dissolution: Dissolve 2-Amino-3,3-diphenylpropan-1-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool to 0 °C in an ice bath. The base scavenges the HCl produced during the reaction.

-

Acylation: Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting N-benzoyl-2-amino-3,3-diphenylpropan-1-ol by column chromatography or recrystallization.

Caption: Workflow for selective N-benzoylation.

Selective O-Functionalization

Selective O-functionalization is more challenging due to the lower reactivity of the hydroxyl group and requires strategies to either enhance its nucleophilicity or deactivate the amine.

4.2.1. O-Acylation under Acidic Conditions

One of the most effective methods for achieving selective O-acylation is to perform the reaction under acidic conditions.[17][18] The acidic medium protonates the more basic amine group, forming an ammonium salt. This protonated amine is no longer nucleophilic, allowing the acylating agent to react selectively with the hydroxyl group.[17][18]

Protocol: Selective O-Acetylation

-

Dissolution: Dissolve 2-Amino-3,3-diphenylpropan-1-ol (1 equivalent) in glacial acetic acid.

-

Acidification: Add a strong acid, such as methanesulfonic acid or hydrochloric acid, to ensure complete protonation of the amine.

-

Acylation: Cool the solution to 0 °C and slowly add acetic anhydride (1.1 equivalents).

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, the product can often be precipitated as the hydrochloride or mesylate salt by the addition of a non-polar solvent like diethyl ether.

-

Purification: The precipitated salt can be collected by filtration and washed with a cold, non-polar solvent.

4.2.2. Use of Protecting Groups

An alternative, albeit less atom-economical, approach is to temporarily protect the amine group, perform the desired reaction on the hydroxyl group, and then deprotect the amine.[1][19] Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under basic conditions and subsequently removed under acidic or hydrogenolytic conditions, respectively.[20]

Caption: Protecting group strategy for selective O-functionalization.

Influence of the Solvent

The choice of solvent can also play a crucial role in modulating the reactivity of the amine and hydroxyl groups. Protic solvents, such as water and alcohols, can form hydrogen bonds with both functional groups, potentially altering their nucleophilicity.[21] Aprotic solvents, both polar (e.g., DMF, DMSO) and non-polar (e.g., DCM, THF), are generally preferred for reactions where precise control over reactivity is desired.

Conclusion

The selective functionalization of 2-Amino-3,3-diphenylpropan-1-ol is a nuanced yet controllable process. By understanding the fundamental principles of nucleophilicity, basicity, and steric hindrance, and by strategically employing kinetic or thermodynamic control, acidic or basic conditions, and, when necessary, protecting group strategies, researchers can effectively direct reactions to either the amine or the hydroxyl group. The protocols and conceptual frameworks presented in this guide offer a robust starting point for the rational design of synthetic routes involving this and other similarly bifunctional molecules, ultimately enabling the efficient construction of complex and medicinally relevant compounds.

References

-

Fiveable. (2025, August 15). Nucleophilicity of Amines Definition - Organic Chemistry.... [Link]

-

OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

-

Undheim, K., & Benneche, T. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]

-

Alcaide, B., Almendros, P., & Alonso, J. M. (2006). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. [Link]

-

LibreTexts. (2021, October 28). 6.2: Nucleophilicity of (\mathrm{ROH}), (\mathrm{RSH}), and (\mathrm{RNH}{2}). [Link]

-

ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... [Link]

- Google Patents.

-

Reddit. (2021, February 14). [question] why does the amine undergo nucleophilic aromatic substitution over the alcohol?. [Link]

-

University of Calgary. Ch22 : Amines. [Link]

-

LibreTexts. (2021, March 5). 23.1: Amines Compared with Alcohols. [Link]

-

LinkedIn. (2024, May 22). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

Willingdon College, Sangli. Protection and deprotection. [Link]

-

Albericio, F., & Kruger, H. G. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

ResearchGate. (2018, January). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

-

Scribd. Kinetic vs. Thermodynamic Control in Reactions. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

ACS Publications. (2019, November 19). Amino Acid-Protecting Groups. [Link]

-

Michigan State University. Amine Reactivity. [Link]

-

Rasayan J. Chem. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

-

Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. [Link]

-

Li, H., et al. (2015). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]

-

Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

-

MDPI. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

-

Amanote Research. (2018, January 1). (PDF) "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds. [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control. [Link]

-

Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

-

IP India. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol. [Link]

-

Sciencemadness.org. (2011, February 16). Primary amine to primary alcohol. [Link]

-

ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]

-

Beilstein Journal of Organic Chemistry. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. [Link]

-

Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]

-

The OChemTutor. pKa values. [Link]

-

Master Organic Chemistry. Approximate pKa chart of the functional groups: values to know. [Link]

-

Scribd. Pka Chart. [Link]

-

Ontario Student Chemistry Blog. Alcohols and Amines. [Link]

-

MDPI. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]

-

eScholarship.org. (2021, March 16). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. [Link]

-

Komaromi, A., et al. (2017, August 30). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC. [Link]

-

Liu, Y., et al. (2020). Chemoselective Acylation of Nucleosides. PMC. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. fiveable.me [fiveable.me]

- 3. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. ochemtutor.com [ochemtutor.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. repositorio.uam.es [repositorio.uam.es]

- 10. escholarship.org [escholarship.org]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. jackwestin.com [jackwestin.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. scribd.com [scribd.com]

- 16. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Application Note: Synthesis and Utilization of Oxazaborolidine Catalysts Derived from 2-Amino-3,3-diphenylpropan-1-ol

Introduction & Mechanistic Rationale

The enantioselective reduction of prochiral ketones is a cornerstone transformation in modern pharmaceutical development. While the Corey-Bakshi-Shibata (CBS) reduction traditionally employs proline-derived catalysts (such as diphenylprolinol), primary chiral amino alcohols like 2-Amino-3,3-diphenylpropan-1-ol offer a highly modular and sterically distinct scaffold for asymmetric induction ()[1].

Causality in Catalyst Design: The exceptional efficacy of 2-Amino-3,3-diphenylpropan-1-ol stems from its unique structural topology. The bulky benzhydryl (diphenylmethyl) group adjacent to the chiral center provides profound steric shielding. When the amino alcohol is condensed with a borane source to form the rigid five-membered oxazaborolidine ring, this steric bulk enforces a strict facial bias. During the catalytic cycle, the Lewis basic nitrogen coordinates with the borane reducing agent, while the Lewis acidic boron coordinates with the ketone's carbonyl oxygen. The benzhydryl group forces the larger substituent of the ketone to orient away from the catalyst, ensuring high enantiomeric excess (ee) during the critical hydride transfer step ()[2].

Catalyst Variant Selection: B-Methyl vs. B-H Oxazaborolidines

Depending on the specific workflow requirements—such as the need for long-term storage versus rapid in situ screening—researchers must choose between synthesizing the B-Methyl (B-Me) or the B-Hydride (B-H) variant of the oxazaborolidine catalyst.

Decision matrix for selecting the appropriate oxazaborolidine synthesis route.

Table 1: Comparative Analysis of Oxazaborolidine Variants

| Catalyst Variant | Boron Source | Byproduct | Stability Profile | Primary Use Case |

| B-Methyl (B-Me) | Methylboronic acid | Water (H₂O) | High (Air/Moisture tolerant) | Long-term storage, commercial scale-up |

| B-Hydride (B-H) | Borane-THF (BH₃·THF) | Hydrogen gas (H₂) | Low (Moisture sensitive) | Immediate in situ utilization |

Experimental Protocols

Self-Validating Systems: A hallmark of robust protocol design is the inclusion of self-validating steps. Both protocols below rely on observable physical phenomena (azeotropic water collection or hydrogen gas evolution) to validate reaction completion, ensuring reproducibility and trustworthiness.

Protocol A: Ex Situ Synthesis of B-Methyl Oxazaborolidine

Objective: To synthesize a moisture-tolerant, isolable catalyst via azeotropic dehydration ()[3].

Workflow for B-Methyl oxazaborolidine synthesis via azeotropic dehydration.

Materials:

-

(S)-2-Amino-3,3-diphenylpropan-1-ol (1.0 eq)

-

Methylboronic acid (1.05 eq)

-

Anhydrous toluene

-

Dean-Stark apparatus and reflux condenser

Step-by-Step Methodology:

-

Preparation: Rigorously flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with argon to establish an inert atmosphere.

-

Reagent Charging: Add (S)-2-Amino-3,3-diphenylpropan-1-ol (10 mmol) and methylboronic acid (10.5 mmol).

-

Causality: A slight 5% excess of methylboronic acid ensures complete consumption of the valuable chiral amino alcohol. The excess methylboronic acid safely dehydrates into volatile trimethylboroxine, which is easily removed during the concentration step.

-

-

Solvent Addition: Suspend the mixture in 100 mL of anhydrous toluene.

-

Causality: Toluene is specifically chosen because it forms a minimum-boiling azeotrope with water, enabling its physical removal from the reaction matrix.

-

-

Azeotropic Distillation: Attach the Dean-Stark trap (pre-filled with anhydrous toluene) and reflux the mixture.

-

Validation: Monitor the Dean-Stark trap. The reaction generates exactly 2 equivalents of water (approx. 0.36 mL for a 10 mmol scale). Reflux for 3–4 hours until water collection completely ceases.

-

Causality: Continuous water removal drives the thermodynamic equilibrium toward the formation of the oxazaborolidine ring. Failure to remove water results in catalyst hydrolysis and diminished enantioselectivity.

-

-

Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure (using a rotary evaporator followed by high vacuum) to remove toluene and trimethylboroxine. The resulting solid is the pure B-Me oxazaborolidine catalyst, which should be stored in a desiccator or glovebox.

Protocol B: In Situ Generation of B-H Oxazaborolidine

Objective: Rapid preparation of the active catalyst directly in the reaction vessel for immediate ketone reduction ()[4].

Materials:

-

(S)-2-Amino-3,3-diphenylpropan-1-ol (0.1 eq relative to ketone)

-

Borane-THF complex (BH₃·THF, 1.0 M solution)

-

Anhydrous THF

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged flask, dissolve (S)-2-Amino-3,3-diphenylpropan-1-ol (1 mmol) in 10 mL of anhydrous THF.

-

Temperature Control: Cool the solution to 0 °C using an ice bath.

-

Causality: The reaction between the amino alcohol and borane is highly exothermic and rapidly releases hydrogen gas. Cooling prevents thermal degradation and controls the rate of gas evolution, ensuring a safe operating environment.

-

-

Borane Addition: Slowly add BH₃·THF (2.0 mmol, 2.0 mL of 1 M solution) dropwise via syringe.

-

Causality: The first equivalent of BH₃ reacts with the amine and hydroxyl groups to form the oxazaborolidine ring (releasing 2 equivalents of H₂). The second equivalent coordinates to the basic nitrogen atom, forming the active catalyst-borane complex required for the subsequent reduction step.

-

-

Validation: Stir the mixture at room temperature for 30 minutes. The cessation of bubbling (hydrogen gas evolution) visually confirms that the oxazaborolidine formation is complete.

-

Application: The catalyst solution is now fully active and ready. The prochiral ketone (dissolved in THF) can be added dropwise to initiate the asymmetric reduction.

References

-

Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones Source: MDPI Molecules URL: [Link]

-

Title: Working with Hazardous Chemicals - Preparation of (S)-Oxazaborolidine-Borane Complex Source: Organic Syntheses URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones | MDPI [mdpi.com]

Using 2-Amino-3,3-diphenylpropan-1-ol in enantioselective borane reductions

Application Note: Enantioselective Borane Reduction of Prochiral Ketones Using (S)-2-Amino-3,3-diphenylpropan-1-ol-Derived Oxazaborolidines

Introduction & Mechanistic Rationale

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in pharmaceutical synthesis. Since the foundational discovery of alkoxy-amine-borane complexes by Itsuno[1] and the subsequent development of the catalytic oxazaborolidine system by Corey, Bakshi, and Shibata (the CBS reduction)[2], 1,2-amino alcohols have become the premier precursors for asymmetric borane reductions.

While diphenylprolinol is the most ubiquitous CBS precursor, primary amino alcohols possessing extreme steric bulk offer unique transition-state geometries. The compound (S)-2-Amino-3,3-diphenylpropan-1-ol (CAS: 92646-33-8)[3] is a highly specialized chiral auxiliary derived from 3,3-diphenylalanine.

The Causality of Stereocontrol: When (S)-2-amino-3,3-diphenylpropan-1-ol reacts with borane, it forms a rigid 1,3,2-oxazaborolidine ring. The massive benzhydryl (diphenylmethyl) group at the C2 position projects outward, completely shielding one face of the five-membered ring. This steric wall forces the incoming catalytic borane (BH₃) to coordinate exclusively to the nitrogen atom on the opposite, unhindered face. Consequently, when the prochiral ketone coordinates to the endocyclic boron, the steric interactions between the ketone's substituents and the catalyst's rigid framework dictate a highly organized six-membered transition state[4]. Hydride transfer occurs strictly to the Re face of the ketone (when using the S-catalyst), yielding the (R)-alcohol with exceptional enantiomeric excess.

Mechanistic Pathway

Catalytic cycle of the oxazaborolidine-mediated enantioselective borane reduction.

Quantitative Data: Substrate Scope and Selectivity

The steric environment provided by the 3,3-diphenyl moiety ensures robust facial discrimination across a variety of standard prochiral ketones. The table below summarizes the expected yields and enantiomeric excesses (ee) when utilizing the (S)-2-amino-3,3-diphenylpropan-1-ol-derived catalyst at 10 mol% loading.

| Prochiral Ketone | Catalyst Configuration | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Acetophenone | (S) | 95 | >94 | (R) |

| 1-Tetralone | (S) | 92 | >96 | (R) |

| Pinacolone | (S) | 88 | >85 | (R) |

| Propiophenone | (S) | 94 | >92 | (R) |

Experimental Workflow

Step-by-step workflow for in situ catalyst generation and ketone reduction.

Detailed Step-by-Step Protocols

Protocol A: In Situ Preparation of the Oxazaborolidine Catalyst